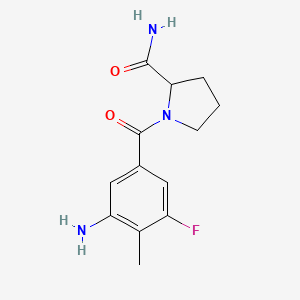![molecular formula C17H21NO2 B7575486 2-[1-[(3-Methoxyphenyl)methylamino]propyl]phenol](/img/structure/B7575486.png)
2-[1-[(3-Methoxyphenyl)methylamino]propyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-[(3-Methoxyphenyl)methylamino]propyl]phenol, also known as MPMP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-[1-[(3-Methoxyphenyl)methylamino]propyl]phenol is not fully understood, but it is believed to act on various targets in the body such as ion channels, receptors, and enzymes. 2-[1-[(3-Methoxyphenyl)methylamino]propyl]phenol has been found to inhibit the activity of certain enzymes such as protein kinase C and tyrosine kinase, which are involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
2-[1-[(3-Methoxyphenyl)methylamino]propyl]phenol has been found to have various biochemical and physiological effects in the body. It has been shown to have antioxidant and anti-inflammatory properties, which can protect cells from damage and reduce inflammation. 2-[1-[(3-Methoxyphenyl)methylamino]propyl]phenol has also been found to have an effect on the cardiovascular system by increasing blood flow and reducing blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[1-[(3-Methoxyphenyl)methylamino]propyl]phenol in lab experiments is its potential to inhibit cancer cell growth and proliferation. Another advantage is its neuroprotective effect, which can be useful in studying neurodegenerative diseases. However, one limitation of using 2-[1-[(3-Methoxyphenyl)methylamino]propyl]phenol in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret results.
Orientations Futures
There are several future directions for research on 2-[1-[(3-Methoxyphenyl)methylamino]propyl]phenol. One direction is to further investigate its mechanism of action and identify its specific targets in the body. Another direction is to study its potential applications in other fields such as inflammation and autoimmune diseases. Additionally, research can be conducted to optimize the synthesis method of 2-[1-[(3-Methoxyphenyl)methylamino]propyl]phenol to improve its yield and purity.
Conclusion:
In conclusion, 2-[1-[(3-Methoxyphenyl)methylamino]propyl]phenol is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 2-[1-[(3-Methoxyphenyl)methylamino]propyl]phenol can potentially lead to the development of new treatments and therapies for various diseases.
Méthodes De Synthèse
2-[1-[(3-Methoxyphenyl)methylamino]propyl]phenol can be synthesized through a multi-step process involving the reaction of 3-methoxybenzaldehyde with nitroethane, followed by reduction and reductive amination. The final product is obtained through a palladium-catalyzed hydrogenation reaction.
Applications De Recherche Scientifique
2-[1-[(3-Methoxyphenyl)methylamino]propyl]phenol has been studied for its potential applications in various fields such as cancer research, neuroprotection, and cardiovascular disease. In cancer research, 2-[1-[(3-Methoxyphenyl)methylamino]propyl]phenol has shown promising results in inhibiting the growth and proliferation of cancer cells. In neuroprotection, 2-[1-[(3-Methoxyphenyl)methylamino]propyl]phenol has been found to have a protective effect on neurons against oxidative stress and inflammation. In cardiovascular disease, 2-[1-[(3-Methoxyphenyl)methylamino]propyl]phenol has been shown to have a vasodilatory effect, which can potentially be used to treat hypertension.
Propriétés
IUPAC Name |
2-[1-[(3-methoxyphenyl)methylamino]propyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-3-16(15-9-4-5-10-17(15)19)18-12-13-7-6-8-14(11-13)20-2/h4-11,16,18-19H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWJHJNPNYKDPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1O)NCC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-[(3-Methoxyphenyl)methylamino]propyl]phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B7575403.png)
![3-[[(5-Chloro-2-fluorobenzoyl)amino]methyl]benzoic acid](/img/structure/B7575405.png)
![3-[[3-(Triazol-1-yl)propanoylamino]methyl]benzoic acid](/img/structure/B7575416.png)
![3-[[(4-Chloro-2-fluorobenzoyl)amino]methyl]benzoic acid](/img/structure/B7575420.png)

![3-[(Pyridine-2-carbonylamino)methyl]benzoic acid](/img/structure/B7575438.png)
![N'-[(4-bromothiophen-2-yl)methyl]butane-1,4-diamine](/img/structure/B7575445.png)
![3-[[(3-Methyl-1,2-oxazole-5-carbonyl)amino]methyl]benzoic acid](/img/structure/B7575451.png)
![3-[[(4-Chlorobenzoyl)amino]methyl]benzoic acid](/img/structure/B7575455.png)
![6-[(4-Aminophenyl)methyl-methylamino]pyridine-3-carbonitrile](/img/structure/B7575466.png)

![3-N-[(3-methylphenyl)methyl]benzene-1,3-diamine](/img/structure/B7575484.png)
![[2-bromo-4-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]-6-ethoxyphenyl] naphthalene-1-carboxylate](/img/structure/B7575505.png)
